6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazole ring and a dimethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 6-chloro-2-aminophenol with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxazole ring. The reaction mixture is then heated to promote cyclization, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the benzoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzoxazole derivatives.
Scientific Research Applications
6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-aminophenol: A precursor in the synthesis of the target compound.
3-(Dimethylamino)propyl chloride: Another precursor used in the synthesis.
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.
Uniqueness
6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a chloro-substituted benzoxazole ring and a dimethylamino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62637-35-8 |
---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15ClN2O2/c1-14(2)6-3-7-15-10-5-4-9(13)8-11(10)17-12(15)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
DOAQHQQKPXNJKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.